
2-Hexyl-5-(methylthio)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-5-(methylthio)thiophene is an organic compound with the molecular formula C11H18S2. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a hexyl group and a methylthio group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-(methylthio)thiophene typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2-bromo-5-(methylthio)thiophene with hexyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-5-(methylthio)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of 2-Hexyl-5-(methylthio)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexylthiophene: Lacks the methylthio group, making it less reactive in certain chemical reactions.
2-Methylthio-5-hexylthiophene: Similar structure but with different positioning of substituents, affecting its chemical properties.
Thiophene: The parent compound, simpler structure, and different reactivity profile.
Uniqueness
2-Hexyl-5-(methylthio)thiophene is unique due to the presence of both hexyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H18S2 |
|---|---|
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
2-hexyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C11H18S2/c1-3-4-5-6-7-10-8-9-11(12-2)13-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
HFGPGYCOZXMVCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


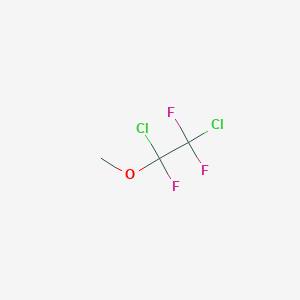



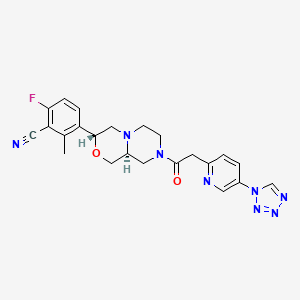
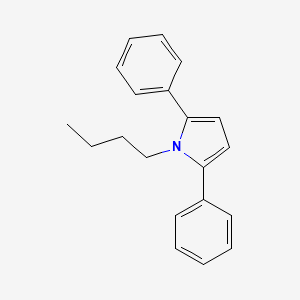
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)

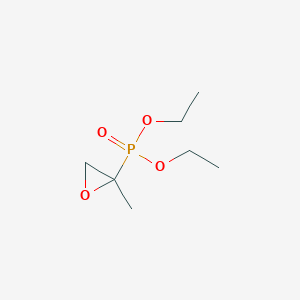
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
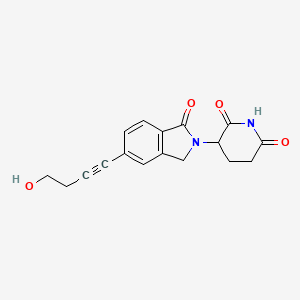
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)

